molecular formula C14H14N2S B14201163 (3-Phenylphenyl)methylthiourea CAS No. 832099-20-4

(3-Phenylphenyl)methylthiourea

Cat. No.: B14201163
CAS No.: 832099-20-4
M. Wt: 242.34 g/mol
InChI Key: FKDYIMBVGIWRAH-UHFFFAOYSA-N
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Description

(3-Phenylphenyl)methylthiourea is an organic compound with the molecular formula C14H14N2S. It consists of a thiourea group attached to a (3-phenylphenyl)methyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylphenyl)methylthiourea typically involves the reaction of (3-phenylphenyl)methylamine with thiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (3-Phenylphenyl)methylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Phenylphenyl)methylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Phenylphenyl)methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    Phenylthiourea: Similar structure but lacks the additional phenyl group.

    Benzylthiourea: Contains a benzyl group instead of the (3-phenylphenyl)methyl group.

Uniqueness: (3-Phenylphenyl)methylthiourea is unique due to the presence of the (3-phenylphenyl)methyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

832099-20-4

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

(3-phenylphenyl)methylthiourea

InChI

InChI=1S/C14H14N2S/c15-14(17)16-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H3,15,16,17)

InChI Key

FKDYIMBVGIWRAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=S)N

Origin of Product

United States

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